3-(2-oxopiperidin-1-yl)azetidine-1-carboxamide
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Overview
Description
3-(2-oxopiperidin-1-yl)azetidine-1-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidinone moiety linked to an azetidine ring, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxopiperidin-1-yl)azetidine-1-carboxamide typically involves the formation of the piperidinone and azetidine rings followed by their subsequent coupling. One common method starts with the preparation of 2-oxopiperidine through the oxidation of piperidine using sodium chlorite under mild conditions . The azetidine ring can be synthesized via ring-opening polymerization of aziridine derivatives . The final coupling step involves the reaction of 2-oxopiperidine with azetidine-1-carboxamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These processes often utilize cost-effective starting materials and optimized reaction conditions to minimize by-products and purification steps. For instance, the use of 4-chloronitrobenzene and piperidine in an eight-step procedure has been reported for the preparation of related intermediates .
Chemical Reactions Analysis
Types of Reactions
3-(2-oxopiperidin-1-yl)azetidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The piperidinone moiety can be further oxidized to form more complex lactams.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, and various oxidizing agents such as potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidinone moiety can yield higher-order lactams, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
3-(2-oxopiperidin-1-yl)azetidine-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-oxopiperidin-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. For instance, in the context of anticoagulant drugs, the compound acts as a direct inhibitor of activated factor X (FXa), preventing the conversion of prothrombin to thrombin and thereby reducing blood clot formation . This inhibition is achieved through competitive binding at the active site of FXa, which blocks its enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: Another FXa inhibitor with a different chemical structure but similar anticoagulant properties.
Edoxaban: A related compound that also targets FXa but has distinct pharmacokinetic properties.
Uniqueness
3-(2-oxopiperidin-1-yl)azetidine-1-carboxamide is unique due to its specific combination of a piperidinone and azetidine ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with biological targets and its versatility in chemical reactions make it a valuable compound in various fields of research and application.
Properties
CAS No. |
2289650-39-9 |
---|---|
Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.2 |
Purity |
95 |
Origin of Product |
United States |
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